

"Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate" molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

Cat. No.: B1455259

[Get Quote](#)

An In-depth Technical Guide to **Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate**

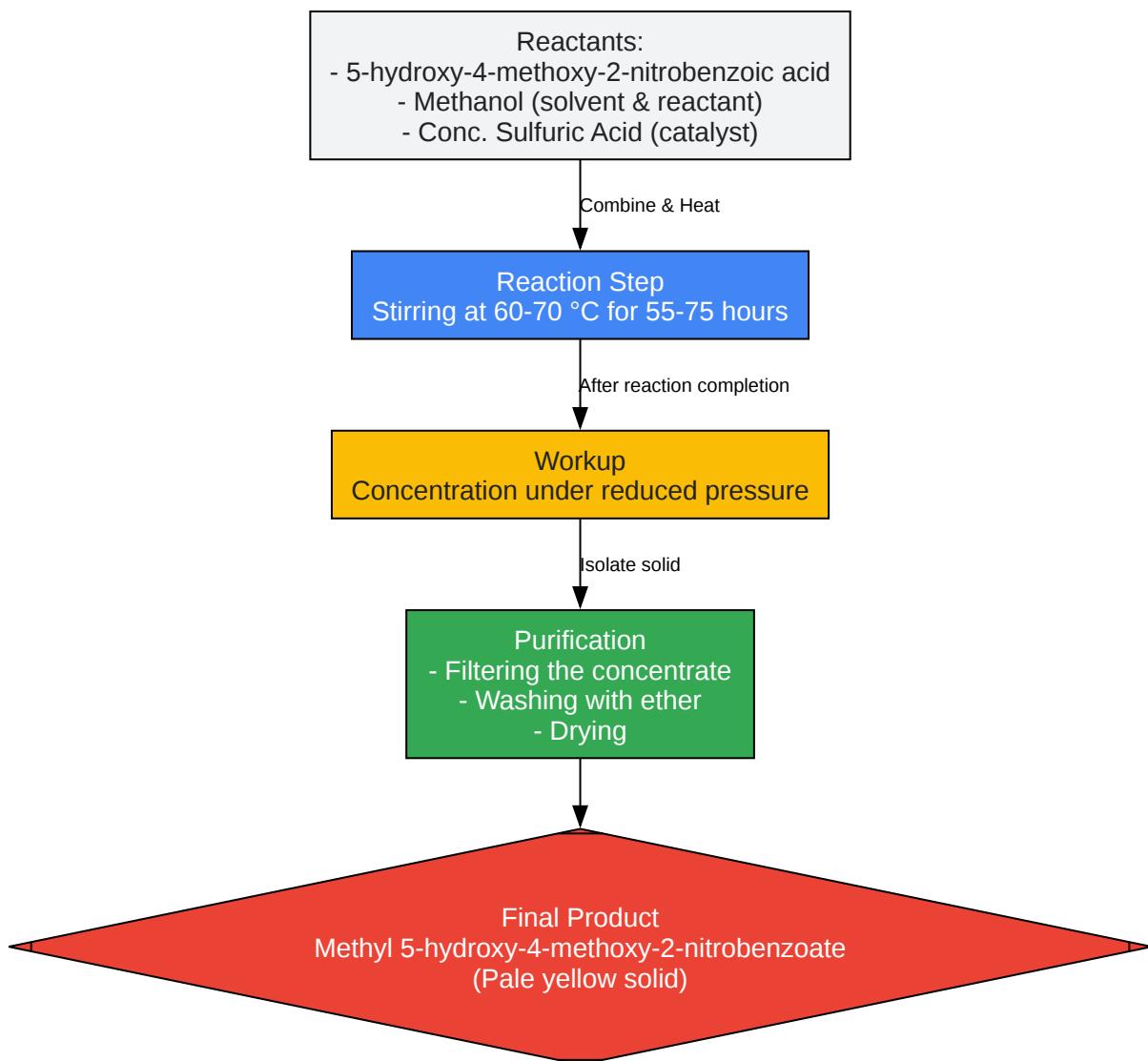
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on **Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate**. It details the molecule's fundamental properties, synthesis protocols, key applications, and essential safety measures, grounding all information in authoritative sources.

Core Molecular Profile

Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate is a substituted aromatic compound with significant utility as a building block in organic synthesis. Its structural features—a nitro group, a hydroxyl group, a methoxy group, and a methyl ester on a benzene ring—make it a versatile intermediate for constructing more complex molecules, particularly in the pharmaceutical industry.^{[1][2]} The compound is noted for its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and its potential to induce apoptosis in cancer cells.^{[3][4]}

Below is a summary of its key identifiers and physicochemical properties.

Property	Value	Source
Molecular Formula	C ₉ H ₉ NO ₆	[1] [5]
Molecular Weight	227.17 g/mol	[5] [6]
CAS Number	215659-03-3	[1] [3] [5]
IUPAC Name	methyl 5-hydroxy-4-methoxy-2-nitrobenzoate	[5]
Appearance	White crystal or crystalline powder	[1]
Melting Point	Approx. 81-84 °C	[1]
Solubility	Soluble in ethanol, ether, and chloroform; slightly soluble in water.	[1]
Stability	Relatively stable at room temperature but sensitive to light and heat.	[1]


Synthesis Protocol and Mechanistic Rationale

The synthesis of **Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate** is typically achieved through the esterification of its corresponding carboxylic acid precursor, 5-hydroxy-4-methoxy-2-nitrobenzoic acid. This reaction is a classic example of Fischer esterification.

Mechanistic Insight

The reaction proceeds by protonation of the carboxylic acid's carbonyl group by a strong acid catalyst, typically concentrated sulfuric acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the oxygen atom of methanol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. Final deprotonation by a weak base (like water or another methanol molecule) regenerates the acid catalyst and yields the final ester product. The use of excess methanol can shift the equilibrium towards the product, maximizing the yield.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate**.

Step-by-Step Laboratory Protocol

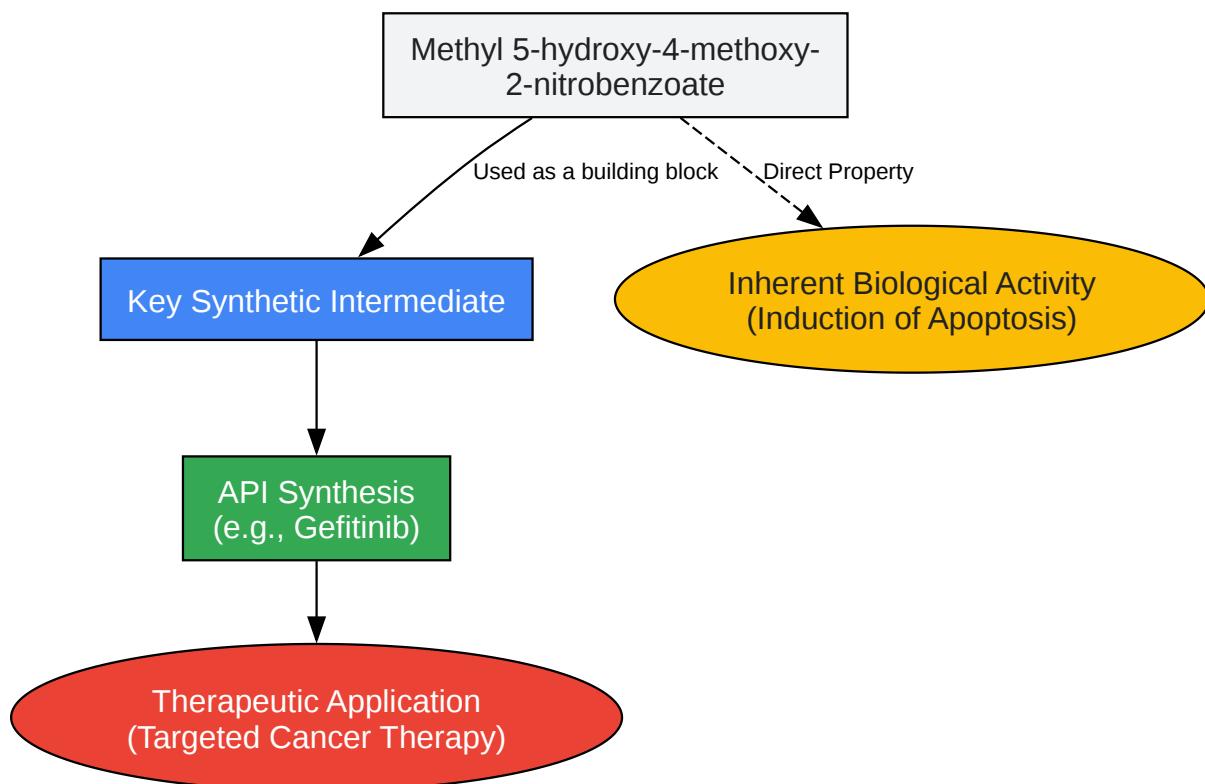
This protocol is adapted from a documented synthesis procedure.[\[2\]](#)

- Reaction Setup: To a 200 ml glass container equipped with a magnetic stirrer, thermometer, and reflux condenser, add 16.0 g (75 mmol) of 5-hydroxy-4-methoxy-2-nitrobenzoic acid.
- Reagent Addition: Add 160 ml of methanol, followed by the slow and careful addition of 4.3 ml of concentrated sulfuric acid. The sulfuric acid is a critical catalyst and must be handled with appropriate care.
- Reaction Execution: Heat the mixture to 60-70 °C and maintain this temperature with continuous stirring for approximately 55 hours. For a more complete reaction, an additional 8.21 ml (75 mmol) of methyl orthoformate and 6.5 ml of concentrated sulfuric acid can be added, followed by another 20 hours of stirring at 60-70 °C.[\[2\]](#)
- Product Isolation: After the reaction is complete, allow the solution to cool to room temperature. Concentrate the reaction solution under reduced pressure using a rotary evaporator to remove the excess methanol.
- Purification: The resulting solid concentrate is filtered and washed thoroughly with ether to remove any unreacted starting material and soluble impurities.
- Drying: The purified solid is then dried, yielding **Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate** as a pale yellow solid. The reported isolation yield for this method is approximately 87%.[\[2\]](#)

Applications in Drug Discovery and Development

Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate is not typically an end-product but rather a high-value intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[\[2\]](#)

Key Role as a Pharmaceutical Intermediate


The most prominent application of this compound is as a key intermediate in the synthesis of Gefitinib, an anilinoquinazoline compound.[\[4\]](#) Gefitinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, a class of targeted cancer therapies used to treat certain

types of non-small cell lung cancer. The specific arrangement of functional groups on the benzoate ring is crucial for its subsequent conversion into the core structure of the final API.

Biological Activity

Beyond its role as a synthetic precursor, there is evidence that **Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate** itself possesses biological activity, specifically the ability to induce apoptosis in cancer cells.^[3] This property, while perhaps secondary to its primary use as an intermediate, is of significant interest to researchers in oncology and drug discovery, as it suggests that fragments of larger drug molecules can retain relevant biological functions.

Application Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Role of the title compound in pharmaceutical development.

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety and maintain the chemical integrity of **Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate**.

Hazard Profile and Precautionary Measures

The compound is considered flammable and may cause irritation upon contact with skin and eyes.[\[1\]](#) Inhalation of its dust or vapors should be avoided.[\[1\]](#)

Precaution Category	Recommended Action	Source
Personal Protective Equipment (PPE)	Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.	[1]
Ventilation	Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.	[1]
Fire Safety	Keep away from high temperatures, sparks, and open flames. Use carbon dioxide, dry chemical, or alcohol-resistant foam for extinction.	[1]
First Aid (Eyes/Skin)	In case of eye or skin contact, immediately flush with copious amounts of water and seek medical attention.	[1]
Storage Conditions	Store in a tightly sealed container in a cool, dry place. Protect from light and heat to prevent degradation.	[1]

Conclusion

Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate is a pivotal chemical intermediate with a well-defined molecular profile. Its utility is firmly established in the pharmaceutical sector, most notably as a precursor to the anti-cancer drug Gefitinib. The synthesis protocols are robust and high-yielding, and its inherent biological activity adds another layer of interest for chemical biologists and drug discovery professionals. Adherence to strict safety and handling protocols is essential when working with this compound to ensure both personnel safety and experimental success.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
- 3. Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | 215659-03-3 [chemicalbook.com]
- 4. sdhypharma.com [sdhypharma.com]
- 5. Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | C9H9NO6 | CID 53396387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. ["Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate" molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1455259#methyl-5-hydroxy-4-methoxy-2-nitrobenzoate-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com